7-Benzyl-4-(4-(trifluoromethoxy)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one
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Overview
Description
7-Benzyl-4-(4-(trifluoromethoxy)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin core, which is further substituted with benzyl and trifluoromethoxybenzyl groups, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-4-(4-(trifluoromethoxy)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the benzyl group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the core structure.
Addition of the trifluoromethoxybenzyl group: This step can be carried out using a Friedel-Crafts alkylation reaction, where 4-(trifluoromethoxy)benzyl chloride is used as the alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-4-(4-(trifluoromethoxy)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide to introduce different substituents on the benzyl or trifluoromethoxybenzyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols.
Scientific Research Applications
7-Benzyl-4-(4-(trifluoromethoxy)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 7-Benzyl-4-(4-(trifluoromethoxy)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethoxy)benzyl bromide
- 4-(Trifluoromethyl)benzaldehyde
- 4-(Trifluoromethoxy)benzyl alcohol
Uniqueness
Compared to similar compounds, 7-Benzyl-4-(4-(trifluoromethoxy)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one stands out due to its unique hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin core and the presence of both benzyl and trifluoromethoxybenzyl groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H23F3N4O2 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
11-benzyl-7-[[4-(trifluoromethoxy)phenyl]methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one |
InChI |
InChI=1S/C24H23F3N4O2/c25-24(26,27)33-19-8-6-18(7-9-19)15-31-22(32)20-16-29(14-17-4-2-1-3-5-17)12-10-21(20)30-13-11-28-23(30)31/h1-9H,10-16H2 |
InChI Key |
YWMSTIFSJMSWAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1N3CCN=C3N(C2=O)CC4=CC=C(C=C4)OC(F)(F)F)CC5=CC=CC=C5 |
Origin of Product |
United States |
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